molecular formula C6H7NO2 B1335045 3-hydroxy-1-methylpyridin-4(1H)-one CAS No. 50700-61-3

3-hydroxy-1-methylpyridin-4(1H)-one

Cat. No.: B1335045
CAS No.: 50700-61-3
M. Wt: 125.13 g/mol
InChI Key: KRBOPJCIZALTNX-UHFFFAOYSA-N
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Description

3-Hydroxy-1-methylpyridin-4(1H)-one is a chemical compound with the molecular formula C7H9NO2. It is known for its chelating properties, particularly its ability to bind with ferric ions (Fe(III)). This compound is often used in various scientific and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-1-methylpyridin-4(1H)-one typically involves the reaction of 3-hydroxy-4-pyridone with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, minimizing impurities and optimizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-1-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridones and hydroxypyridines, which can be further utilized in different chemical syntheses and applications .

Scientific Research Applications

Medicinal Chemistry

Histone Demethylase Inhibition
One of the significant applications of 3-hydroxy-1-methylpyridin-4(1H)-one is its role as a pan-selective inhibitor of histone demethylases. These enzymes are crucial for regulating gene expression through the modification of histones. The inhibition of these enzymes can lead to anti-tumor activities, making this compound a potential candidate for cancer treatment. A patent describes methods for synthesizing these compounds and their application in cancer therapy, highlighting their effectiveness in inhibiting various histone lysine demethylases .

Antibacterial Activity
Recent studies have demonstrated that this compound can be utilized in the development of antibacterial agents. It has been shown to enhance the delivery of isobavachalcone, a natural compound with antibacterial properties, to Gram-negative bacteria through a siderophore-mediated Trojan horse strategy. This approach significantly reduces the minimum inhibitory concentrations against resistant strains like Pseudomonas aeruginosa, indicating its potential use in treating bacterial infections .

Chelating Properties

Iron Chelation
The compound exhibits strong chelating abilities, particularly with iron ions. Research indicates that derivatives of this compound form stable complexes with iron, which can inhibit redox activity and thus may be beneficial in conditions characterized by iron overload or oxidative stress. The chelation mechanism involves the formation of five-membered rings with iron ions, enhancing the stability of these complexes under physiological conditions .

Antioxidant Activity

Radical Scavenging
Studies have evaluated the antioxidant properties of this compound and its derivatives, revealing significant radical scavenging capabilities. These compounds have been shown to effectively neutralize free radicals, suggesting their potential use in formulations aimed at reducing oxidative stress-related damage .

Data Tables

Application Area Description Reference
Histone Demethylase InhibitionPotential anti-tumor agent through inhibition of histone demethylases
Antibacterial ActivityEnhances delivery of antibacterial agents to Gram-negative bacteria
Iron ChelationForms stable complexes with iron; potential use in iron overload conditions
Antioxidant PropertiesEffective in scavenging free radicals; potential use in reducing oxidative stress

Case Studies

Case Study 1: Antibacterial Efficacy
A recent study synthesized eight conjugates of this compound and isobavachalcone. These conjugates exhibited significantly lower MICs against Pseudomonas aeruginosa PAO1 compared to isobavachalcone alone, demonstrating improved efficacy due to the Trojan horse delivery mechanism .

Case Study 2: Histone Demethylase Inhibition
In vitro assays showed that compounds derived from this compound effectively inhibited histone demethylases involved in cancer progression. The results indicated that these inhibitors could modulate gene expression patterns associated with tumor growth and metastasis .

Mechanism of Action

The primary mechanism of action of 3-hydroxy-1-methylpyridin-4(1H)-one involves its ability to chelate metal ions, particularly ferric ions (Fe(III)). It forms stable complexes with these ions, which can then be excreted from the body. This chelation process is crucial in conditions such as transfusional iron overload and certain neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Hydroxy-1-methylpyridin-4(1H)-one is unique due to its specific binding affinity for ferric ions and its stability over a wide range of pH values. This makes it particularly effective in various applications where metal ion chelation is required .

Biological Activity

3-Hydroxy-1-methylpyridin-4(1H)-one, also known as 3-hydroxypyridin-4-one, is a heterocyclic compound recognized for its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound can be achieved through various methods, often involving the reaction of pyridine derivatives with hydroxylating agents. For instance, one study outlines a synthesis process that yields high purity and efficiency, utilizing maltol and amines as starting materials . The compound can also be synthesized in a single-step reaction using specific catalysts to optimize yield .

Antioxidant Properties

This compound exhibits significant antioxidant activity. Research indicates that compounds within the ortho-hydroxypyridine-4-one class demonstrate strong radical scavenging abilities, particularly against DPPH and hydrogen peroxide . These compounds are posited to mitigate oxidative stress, suggesting potential therapeutic applications in neuroprotection against conditions like Alzheimer's disease .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound derivatives against Pseudomonas aeruginosa , a notorious pathogen responsible for various drug-resistant infections. A specific hybrid of this compound showed promising biofilm inhibitory activity with an IC50 value of 10.59 μM, indicating its effectiveness in disrupting biofilm formation by inhibiting quorum sensing pathways . This mechanism enhances antibiotic susceptibility and reduces virulence factors in bacterial strains .

Chelating Properties

The chelating ability of this compound is another significant aspect of its biological profile. It has been shown to effectively bind to metal ions, particularly Fe(III), which is crucial in various therapeutic contexts, including the treatment of metal overload conditions . This chelation property is linked to its antioxidant capabilities, providing a dual function in therapeutic applications.

Case Studies and Research Findings

StudyFindings
Demonstrated antioxidant activity through radical scavenging assays; potential neuroprotective applications.
Identified as an effective inhibitor of Pseudomonas aeruginosa biofilm formation; improved antibiotic susceptibility.
Exhibited strong chelating properties towards Fe(III), suggesting applications in metal overload treatment.

Mechanistic Insights

Mechanistic studies reveal that the antibacterial action of this compound hybrids involves the suppression of key virulence genes regulated by quorum sensing systems in Pseudomonas aeruginosa . By inhibiting the expression of genes like lasB and pqsA , these compounds significantly reduce the pathogenicity of this bacterium .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 3-hydroxy-1-methylpyridin-4(1H)-one with high purity?

  • Methodological Answer : Optimize the condensation of 3-hydroxypyridine derivatives with methylating agents under controlled pH (e.g., using NaHCO₃ to stabilize intermediates). Purify via recrystallization from ethanol/water mixtures, and validate purity using HPLC (≥98% purity threshold) . For structural confirmation, employ 1^1H/13^13C NMR and IR spectroscopy to identify key functional groups (e.g., hydroxyl at ~3400 cm⁻¹, pyridinone C=O at ~1640 cm⁻¹) .

Q. How can researchers characterize the metal-chelating properties of this compound?

  • Methodological Answer : Conduct UV-Vis titration experiments with Fe(III) or Al(III) solutions to determine binding stoichiometry. Use potentiometric titrations to measure protonation constants (pKa) and metal-ligand stability constants (log K). Compare results to computational models (e.g., density functional theory (DFT) for predicting log K values) .

Q. What analytical techniques are critical for assessing the stability of this compound under physiological conditions?

  • Methodological Answer : Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and phosphate-buffered saline (pH 7.4) at 37°C. Monitor degradation via LC-MS and quantify hydrolytic byproducts. Use Arrhenius modeling to extrapolate shelf-life under storage conditions .

Advanced Research Questions

Q. How can conflicting data on the iron-chelation efficacy of this compound in different in vitro models be resolved?

  • Methodological Answer : Standardize experimental conditions (e.g., iron concentration, pH, and ligand-to-metal ratios) across models. Compare results using cell-free systems (e.g., ferrozine assays) vs. cellular models (e.g., hepatocyte iron overload assays). Apply multivariate regression to identify confounding variables (e.g., membrane permeability differences) .

Q. What strategies address discrepancies in pharmacokinetic profiles of this compound derivatives?

  • Methodological Answer : Use isotopic labeling (e.g., 14^{14}C) to track absorption/distribution in rodent models. Perform comparative studies of prodrug formulations (e.g., esterified derivatives) to enhance bioavailability. Validate findings with mass spectrometry imaging (MSI) to map tissue-specific accumulation .

Q. How can computational models improve the design of this compound analogs for selective metal chelation?

  • Methodological Answer : Apply molecular docking simulations to predict binding affinities for target metals (e.g., Fe³⁺ vs. Zn²⁺). Use QSAR (quantitative structure-activity relationship) models to correlate substituent effects (e.g., electron-withdrawing groups on the pyridinone ring) with chelation efficiency. Validate predictions via synthetic iteration and in vitro testing .

Q. What experimental designs mitigate contradictions in toxicity data for this compound?

  • Methodological Answer : Implement longitudinal toxicity studies in multiple species (e.g., rodents, zebrafish) to assess dose-dependent effects. Use transcriptomic profiling (RNA-seq) to identify off-target pathways. Cross-reference results with high-throughput cytotoxicity screens (e.g., HepG2 cells) to isolate species-specific responses .

Q. Contradiction Analysis & Validation

Q. How should researchers validate conflicting reports on the antioxidant vs. pro-oxidant behavior of this compound?

  • Methodological Answer : Conduct redox cycling assays (e.g., cytochrome c reduction) under varying oxygen tensions. Measure ROS (reactive oxygen species) generation using fluorescent probes (e.g., DCFH-DA) in cell-free and cellular systems. Correlate findings with in vivo oxidative stress markers (e.g., glutathione levels) .

Q. What statistical approaches reconcile variability in the anti-inflammatory activity of this compound across studies?

  • Methodological Answer : Apply meta-analysis to aggregate data from independent studies, adjusting for methodological heterogeneity (e.g., LPS-induced vs. TNF-α-driven inflammation models). Use mixed-effects models to quantify the influence of covariates (e.g., ligand purity, assay sensitivity) .

Q. Tables for Key Data

Property Method Typical Value Reference
Log K (Fe³⁺ binding)Potentiometric titration18.5 ± 0.3
pKa (hydroxyl group)UV-Vis spectroscopy3.2 ± 0.1
Plasma half-life (rat)LC-MS pharmacokinetics2.8 ± 0.4 hours
Cytotoxicity (IC₅₀, HepG2)MTT assay>500 µM

Properties

IUPAC Name

3-hydroxy-1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-7-3-2-5(8)6(9)4-7/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBOPJCIZALTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=O)C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198758
Record name 4(1H)-Pyridinone, 3-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50700-61-3
Record name 4(1H)-Pyridinone, 3-hydroxy-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050700613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4(1H)-Pyridinone, 3-hydroxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 3-benzyloxy-1-methyl-1H-pyridin-4-one (14.1 g, 65.5 mmol) and 10% Pd/C (1.20 g) in methanol was subjected to hydrogenation in a Parr apparatus under 50 psi pressure of hydrogen for 70 min. The mixture was filtered through a pad of CELITE™, the filtrate was concentrated to dryness, and the residue was triturated with acetone. The solid was then collected by suction filtration. The title compound was obtained as a light-brown powder (7.13 g, 87% yield) after vacuum oven drying. 1H NMR (400 MHz, DMSO-D6) δ (ppm): 7.49 (br. s, 1H), 7.38 (s, 1H), 6.12 (br. s, 1H) and 3.63 (s, 3H); MS-ESI (m/z): 125.7 [M+1]+.
Quantity
14.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
1.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-hydroxy-1-methylpyridin-4(1H)-one
3-hydroxy-1-methylpyridin-4(1H)-one
3-hydroxy-1-methylpyridin-4(1H)-one
3-hydroxy-1-methylpyridin-4(1H)-one
3-hydroxy-1-methylpyridin-4(1H)-one
3-hydroxy-1-methylpyridin-4(1H)-one

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